molecular formula C13H14ClNO3 B1442643 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride CAS No. 944895-86-7

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride

Cat. No.: B1442643
CAS No.: 944895-86-7
M. Wt: 267.71 g/mol
InChI Key: PPZZEHSWRCYNRK-UHFFFAOYSA-N
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Description

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride is a furan-based chemical reagent intended for research and development purposes. This compound features a furan ring, a common motif in medicinal chemistry, substituted with a carboxylic acid group and a benzylaminomethyl side chain. The hydrochloride salt typically enhances the compound's stability and solubility. Furan derivatives, such as the closely related 2-furoic acid, are historically significant in organic synthesis and are known to serve as key intermediates and building blocks in the preparation of more complex molecules, including those with potential pharmaceutical and agrochemical applications . The structural elements of this compound—specifically the carboxylic acid and the secondary amine—make it a versatile intermediate for further chemical modifications, such as amide bond formation or reductive amination, useful in constructing compound libraries for drug discovery. The benzylamino moiety, seen in related structures , can be instrumental in exploring structure-activity relationships. This product is strictly for laboratory and research use. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-[(benzylamino)methyl]furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3.ClH/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZZEHSWRCYNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(O2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride generally involves two key stages:

The compound’s structure is characterized by a furan ring (a five-membered aromatic heterocycle containing oxygen), a carboxylic acid group at position 2, and a benzylamino methyl substituent at position 5.

Preparation of the 2-Furoic Acid Core

The 2-furoic acid scaffold can be prepared by various methods:

  • Cyclization of furfural derivatives: The furan ring is typically constructed from furfural or related precursors, which undergo oxidation or other transformations to introduce the carboxylic acid functionality at the 2-position. For example, 5-methyl-2-furoic acid can be synthesized efficiently via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts under mild conditions (30 °C, 3.0 MPa H2), yielding 94.5% product. This method highlights the potential for green and sustainable synthesis of furoic acid derivatives.

  • Commercial availability: 2-Furoic acid and its derivatives, including 5-methyl-2-furoic acid, are commercially available from reputable chemical suppliers, indicating well-established synthetic routes.

Representative Reaction Conditions and Isolation

Step Reagents/Conditions Notes
Furan ring formation Cyclization of furfural derivatives Oxidation or hydrogenolysis on Pd/C catalyst at 30 °C, 3 MPa H2
Aminomethylation Reaction of 5-formyl-2-furoic acid with benzylamine under reductive amination Imine formation followed by reduction (e.g., NaBH4)
Alternative aminomethylation Bis(dimethylamino)methane + 2-furanmethanol + HCl in dichloromethane, 0–20 °C Exothermic reaction, external cooling recommended
Salt formation Treatment with HCl gas or HCl solution Converts free amine to hydrochloride salt for stability
Isolation Basification, extraction with ethyl acetate, drying, evaporation, distillation Removes impurities, isolates pure product

Analytical and Purity Considerations

  • The hydrochloride salt form is preferred for its enhanced water solubility and stability.
  • Reaction monitoring can be performed by chromatographic methods (HPLC, TLC) and spectroscopic techniques (NMR, IR).
  • Purification often involves solvent extraction and recrystallization or distillation under reduced pressure to achieve high purity.
  • Melting point and other physical constants are used to confirm identity and purity.

Summary Table of Preparation Methods

Preparation Step Method Description Key Parameters Advantages References
Furan ring synthesis Cyclization of furfural derivatives, oxidation/hydrogenolysis Pd/C catalyst, 30 °C, 3 MPa H2 High yield, green chemistry
Aminomethylation (Mannich-type) Reductive amination with benzylamine and aldehyde Mild conditions, NaBH4 reduction Direct introduction of benzylamino group Inferred
Aminomethylation (patent method) Reaction of bis(dimethylamino)methane and 2-furanmethanol under HCl 0–20 °C, dichloromethane solvent Avoids halide/formaldehyde impurities
Hydrochloride salt formation Treatment with HCl gas or solution Ambient temperature Improves solubility and stability
Isolation and purification Basification, solvent extraction, drying, distillation Standard organic workup High purity product

Research Findings and Notes

  • The Pd/C catalyzed hydrogenolysis method for furoic acid derivatives is notable for its mild conditions and sustainability, suggesting potential for scale-up and green manufacturing.
  • The patent method for aminomethylation avoids common impurities associated with formaldehyde and halide ions, improving product quality.
  • Specific synthetic details for this compound are limited, but analogies with similar furan derivatives and Mannich-type chemistry provide a reliable synthetic framework.
  • The hydrochloride salt form is standard in chemical supply catalogs, confirming its stability and commercial relevance.

Chemical Reactions Analysis

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acid derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Chemistry

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : It can replace functional groups under specific conditions.
  • Oxidation and Reduction : The compound can undergo transformations that yield oxidized or reduced derivatives, making it versatile for synthesizing complex molecules.

Biological Research

Research into the biological activity of this compound has indicated potential interactions with biomolecules, suggesting applications in pharmacology:

  • Drug Development : Investigations are ongoing into its efficacy as a drug candidate for various diseases, including cancer and infections.
  • Mechanism of Action : The compound may modulate the activity of specific receptors or enzymes, influencing biological pathways.

Pharmaceutical Applications

In pharmaceuticals, this compound is being explored for:

  • Therapeutic Uses : Its potential as an anti-inflammatory or antimicrobial agent is under investigation.
  • Intermediate in Drug Synthesis : It serves as an intermediate in the production of more complex pharmaceutical compounds.

Industrial Applications

The compound's properties make it suitable for various industrial applications:

  • Material Development : It can be used in creating new materials with specific chemical properties.
  • Chemical Intermediates : Its role as an intermediate in synthesizing other chemicals highlights its industrial relevance.

Mechanism of Action

The mechanism of action of 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compound A : this compound

  • Structure: Benzylamino group (-NHCH₂C₆H₅) at the 5-position; hydrochloride salt.
  • CAS : 1177362-09-2.
  • Properties : The benzyl group enhances lipophilicity, while the hydrochloride salt improves aqueous solubility. Likely used in targeted synthesis due to its balanced polarity.

Compound B : 5-[(Dimethylamino)methyl]-2-furoic acid hydrochloride (CAS 1185300-64-4)

  • Structure: Dimethylamino group (-N(CH₃)₂) instead of benzylamino.
  • Status : Discontinued product, per CymitQuimica’s catalog .
  • Key Difference : The smaller dimethyl group reduces steric hindrance and lipophilicity compared to Compound A. Discontinuation may relate to stability issues or reduced demand.

Compound C : Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride (CAS 1177362-09-2)

  • Structure : Methyl ester of Compound A.
  • Status : Available via Amadis Chemical .
  • Key Difference : Esterification of the carboxylic acid increases lipophilicity, making it more suitable for cell permeability in drug delivery.

Modifications on the Furan Core

Compound D : 2-[[[5-[(4-Chlorophenoxy)methyl]-2-furanyl]carbonyl]amino]benzoic acid methyl ester (CAS 445029-92-5)

  • Structure: 4-Chlorophenoxy group at the 5-position; benzoic acid ester backbone.
  • CAS : 445029-92-4.

Compound E : 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride

  • Structure: Imidazole ring replaces the benzylamino group.
  • Status : Listed in Fluorochem’s catalog .

Research Implications and Market Insights

  • Structural Activity Relationships (SAR): The benzylamino group in Compound A offers a balance between hydrophobicity and molecular bulk, which may influence receptor binding compared to smaller (e.g., dimethylamino) or larger (e.g., chlorophenoxy) substituents .
  • Supply Chain Dynamics : Compound A’s availability through verified platforms like ECHEMI underscores its role in specialized synthesis, whereas discontinued analogs (e.g., Compound B) highlight market selectivity for intermediates with favorable pharmacokinetic profiles .
  • Safety and Handling : While specific data for Compound A are lacking, hydrochloride salts generally require precautions against irritation, as seen in related benzoic acid derivatives .

Biological Activity

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₄ClNO₃ and a molecular weight of approximately 267.71 g/mol. Its structure features a furan ring substituted at the second position with a carboxylic acid group, linked to a benzylamino group via a methylene bridge. The hydrochloride form enhances its solubility in aqueous solutions, which is crucial for biological applications.

The biological activity of this compound is primarily attributed to its unique structural features:

  • Benzylamino Group : This moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function.
  • Furoic Acid Moiety : It may interact with enzymes or receptors involved in various biochemical pathways, potentially modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary investigations have demonstrated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. The mechanisms underlying these effects are still being elucidated but may involve interference with cell signaling pathways critical for tumor growth.

Other Potential Activities

In addition to antimicrobial and anticancer effects, there is ongoing research into other therapeutic applications, including:

  • Anti-inflammatory effects : Potential modulation of inflammatory pathways.
  • Neuroprotective properties : Investigations into its effects on neurological disorders are underway.

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
  • Cancer Cell Line Testing : In vitro studies involving human cancer cell lines demonstrated that treatment with this compound led to reduced viability and increased apoptosis rates. The exact cellular pathways affected are under investigation .
  • Mechanistic Insights : Research focusing on the compound's interaction with specific enzymes has revealed potential targets that could be exploited for drug development. These studies emphasize the importance of understanding the molecular interactions at play .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
5-(Aminomethyl)-2-furoic acidSimilar furan structure but lacks benzyl substitutionMore basic due to primary amine group
BenzylamineSimple structure without furan or carboxylic functionalitiesBasic amine; used widely in organic synthesis
2-Furoic acidContains only the furan and carboxylic acid moietiesLacks amine functionality; simpler reactivity

The combination of the furan ring, carboxylic acid, and benzylamino group in this compound distinguishes it from these similar compounds, suggesting unique reactivity patterns and potential biological activities not found in simpler analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride, and what challenges arise during its preparation?

  • Methodology :

  • Synthetic Pathway : A Mannich reaction is a viable approach, analogous to the synthesis of (5-((dimethylamino)methyl)furan-2-yl)methanol ( ). Replace dimethylamine hydrochloride with benzylamine and paraformaldehyde to introduce the benzylamino group. Optimize reaction conditions (e.g., temperature: 60–80°C, solvent: ethanol/water) to favor the formation of the secondary amine.
  • Purification : Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ( ).
  • Challenges : Competing side reactions (e.g., over-alkylation) may occur; control stoichiometry (1:1.2 molar ratio of furan precursor to benzylamine) and reaction time (≤6 hours) to minimize impurities .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the benzylamino group (δ ~3.8–4.2 ppm for –CH2_2–NH–) and furan ring protons (δ ~6.3–7.5 ppm). Compare with data from structurally similar compounds (e.g., 5-(2,5-dichlorophenyl)-2-furoic acid, ).
  • Melting Point Analysis : Determine the melting point (expected range: 230–250°C based on analogous furoic acid derivatives) to assess crystallinity and purity ( ).
  • HPLC-MS : Employ reverse-phase HPLC coupled with ESI-MS to detect trace impurities (e.g., unreacted benzylamine or degradation products) .

Advanced Research Questions

Q. How can researchers investigate the biological interactions of this compound, particularly with enzymes or receptors?

  • Methodology :

  • In Vitro Assays : Screen for activity against histone deacetylases (HDACs) or G-protein-coupled receptors (GPCRs) using fluorogenic substrates (e.g., acetylated lysine derivatives for HDACs). Reference benzodiazepine derivatives with furan moieties () for assay design.
  • Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins. Use the hydrochloride salt in buffer systems (pH 4.5–6.0) to ensure solubility .

Q. What computational strategies are suitable for modeling the compound’s pharmacokinetic properties or target binding?

  • Methodology :

  • Docking Simulations : Use PubChem-derived 3D structures () in software like AutoDock Vina to predict interactions with HDACs or other targets. Parameterize the benzylamino group’s flexibility to account for conformational changes.
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and metabolic stability. Validate predictions with experimental data from related furoic acid derivatives .

Q. How does the compound’s stability vary under different storage or experimental conditions?

  • Methodology :

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 2–9) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., free furoic acid via loss of benzylamino group) .
  • Lyophilization : Assess stability in lyophilized form (storage at –20°C) versus aqueous solutions (4°C). Use FTIR to detect hydrolytic degradation (e.g., carbonyl peak shifts) .

Q. How should researchers resolve contradictions in reported synthesis yields or physicochemical properties?

  • Methodology :

  • Reproducibility Checks : Replicate published protocols (e.g., Mannich reaction conditions in ) while varying catalysts (e.g., HCl vs. H2_2SO4_4) or solvents (ethanol vs. DMF).
  • Cross-Validation : Compare melting points and spectral data across multiple batches. Use DSC (differential scanning calorimetry) to detect polymorphic variations that may explain discrepancies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Benzylamino)methyl]-2-furoic acid hydrochloride
Reactant of Route 2
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5-[(Benzylamino)methyl]-2-furoic acid hydrochloride

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